molecular formula C10H13N3O B13064695 5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile

5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile

Cat. No.: B13064695
M. Wt: 191.23 g/mol
InChI Key: UIDYHBVRPVXRSS-MRVPVSSYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Biological Activity

5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring with an amino substitution and a carbonitrile group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral effects as well as its mechanism of action.

Antiproliferative Activity

Recent studies have shown that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, amidino-substituted imidazo[4,5-b]pyridines demonstrated potent inhibitory effects on colon carcinoma cells with IC50 values in the sub-micromolar range . While specific data for this compound is limited, its structural analogs suggest a potential for similar activity.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Amidino-substituted imidazo[4,5-b]pyridineSW620 (Colon Carcinoma)0.4
N-Methyl-substituted derivativeSW620 (Colon Carcinoma)0.7
This compoundTBDTBD

Antibacterial Activity

Pyridine derivatives are known for their antibacterial properties. In a comparative study, certain pyridine compounds showed moderate activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 100 µg/mL . Although specific antibacterial data for this compound is not available, it is reasonable to hypothesize that it may exhibit similar properties due to the presence of the pyridine moiety.

Table 2: Antibacterial Activity of Pyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus56
This compoundTBDTBD

Antiviral Activity

The antiviral potential of pyridine derivatives has been explored in various studies, particularly in the context of respiratory viruses. Some derivatives have shown selective antiviral activity against respiratory syncytial virus (RSV) . The mechanism often involves interference with viral replication or entry into host cells.

Table 3: Antiviral Activity of Related Compounds

CompoundVirusIC50 (µM)
Compound CRSVTBD
Compound DInfluenzaTBD
This compoundTBDTBD

The biological activities of pyridine derivatives are often attributed to their ability to interact with various biological targets. For example, the presence of amino and carbonitrile groups may enhance binding affinity to enzymes or receptors involved in cell proliferation and bacterial growth inhibition. Additionally, structural modifications can significantly influence the pharmacokinetic and pharmacodynamic profiles of these compounds.

Case Studies

In a study focusing on related aminopyridines, researchers synthesized various derivatives and evaluated their biological activities. Notably, compounds bearing additional functional groups exhibited enhanced antiproliferative effects against cancer cell lines . These findings support the hypothesis that structural modifications can optimize the therapeutic potential of pyridine derivatives.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-[[(2R)-1-methoxypropan-2-yl]amino]pyridine-2-carbonitrile

InChI

InChI=1S/C10H13N3O/c1-8(7-14-2)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13H,7H2,1-2H3/t8-/m1/s1

InChI Key

UIDYHBVRPVXRSS-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](COC)NC1=CN=C(C=C1)C#N

Canonical SMILES

CC(COC)NC1=CN=C(C=C1)C#N

Origin of Product

United States

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